molecular formula C122H209N31O23 B14800148 H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH

H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH

Cat. No.: B14800148
M. Wt: 2478.2 g/mol
InChI Key: ZKENSPLIVRWDRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” is a synthetic peptide composed of various amino acids This peptide is characterized by the presence of both D- and L- forms of amino acids, which can influence its structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), is essential to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which can efficiently handle the repetitive nature of SPPS. The process is scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The peptide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can be used for coupling reactions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. Its unique sequence allows researchers to investigate the effects of D- and L- amino acids on peptide structure and function.

Biology

In biological research, this peptide can serve as a tool to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its ability to form stable secondary structures makes it valuable for investigating peptide-based drug delivery systems.

Medicine

In medicine, peptides like this one are explored for their therapeutic potential. They can be designed to target specific receptors or enzymes, making them useful in developing new drugs for various diseases, including cancer, infectious diseases, and metabolic disorders.

Industry

In the industrial sector, this peptide can be used in the development of biomaterials, such as hydrogels and nanomaterials. Its ability to self-assemble into defined structures makes it suitable for applications in tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Peptides can interact with molecular targets, such as receptors, enzymes, or nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of D- and L- amino acids can influence the peptide’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “H-Gly-DL-xiIle-Gly-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Lys-DL-Ala-DL-Lys-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Ala-DL-Phe-DL-Val-DL-Lys-DL-xiIle-DL-Leu-DL-Lys-DL-Lys-OH” lies in its specific sequence and the presence of multiple D- and L- amino acids. This combination can result in unique structural and functional properties, making it distinct from other peptides with different sequences or stereochemistry.

Properties

Molecular Formula

C122H209N31O23

Molecular Weight

2478.2 g/mol

IUPAC Name

6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C122H209N31O23/c1-13-77(9)102(151-98(154)71-132)119(172)134-73-100(156)138-85(49-25-34-58-124)109(162)149-96(69-82-44-20-16-21-45-82)117(170)147-93(66-74(3)4)115(168)142-88(52-28-37-61-127)111(164)140-86(50-26-35-59-125)108(161)136-79(11)104(157)139-87(51-27-36-60-126)110(163)141-90(54-30-39-63-129)113(166)148-95(68-81-42-18-15-19-43-81)106(159)133-72-99(155)137-84(48-24-33-57-123)107(160)135-80(12)105(158)146-97(70-83-46-22-17-23-47-83)118(171)152-101(76(7)8)120(173)144-91(55-31-40-64-130)114(167)153-103(78(10)14-2)121(174)150-94(67-75(5)6)116(169)143-89(53-29-38-62-128)112(165)145-92(122(175)176)56-32-41-65-131/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H,133,159)(H,134,172)(H,135,160)(H,136,161)(H,137,155)(H,138,156)(H,139,157)(H,140,164)(H,141,163)(H,142,168)(H,143,169)(H,144,173)(H,145,165)(H,146,158)(H,147,170)(H,148,166)(H,149,162)(H,150,174)(H,151,154)(H,152,171)(H,153,167)(H,175,176)

InChI Key

ZKENSPLIVRWDRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CN

Origin of Product

United States

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